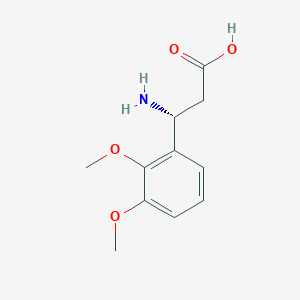

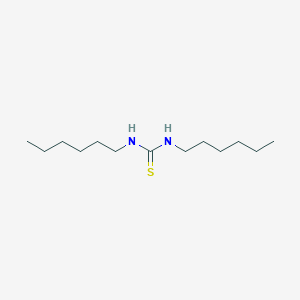

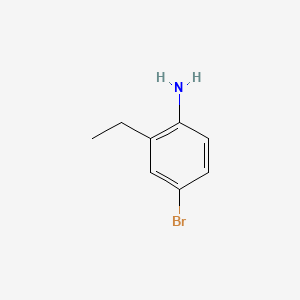

![molecular formula C14H16ClNO B1273729 2-[(Benzylamino)methyl]phenol hydrochloride CAS No. 73057-58-6](/img/structure/B1273729.png)

2-[(Benzylamino)methyl]phenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(Benzylamino)methyl]phenol hydrochloride” is a derivative of phenol, which is a class of compounds known for their aromatic ring with an attached hydroxyl group. This particular derivative includes a benzylamino group attached to the phenol ring through a methylene bridge, indicating its potential use in various chemical reactions and possibly in pharmaceutical applications due to the presence of the benzylamino moiety.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in several studies. For instance, a method for synthesizing o-benzylamino phenol, which shares a similar structure to the compound , involves N-alkylation of o-amino phenylmethyl ether with benzyl chlororine, followed by treatment with anhydrous tricloroaluminium . Although not the exact compound, this method could potentially be adapted for the synthesis of “2-[(Benzylamino)methyl]phenol hydrochloride” by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to “2-[(Benzylamino)methyl]phenol hydrochloride” has been studied using various spectroscopic techniques. For example, the structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically and characterized by FT-IR, NMR, and UV-vis spectroscopy . Similarly, the structure of 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol was determined using crystallography and spectroscopic methods . These studies provide insights into the molecular geometry and electronic structure that could be relevant for understanding the properties of “2-[(Benzylamino)methyl]phenol hydrochloride”.

Chemical Reactions Analysis

The reactivity of phenol derivatives can be inferred from studies on similar compounds. For instance, the direct hydroxylation of benzene to phenol using hydrogen peroxide catalyzed by nickel complexes suggests that phenol derivatives can participate in oxidation reactions . Additionally, the synthesis of 1-Benzyl-2-methyl-5-hydroxytryptamine (BAS-phenol) from a methoxytryptamine derivative indicates that cleavage reactions can be used to modify the structure of phenol derivatives . These reactions could be relevant when considering the chemical behavior of “2-[(Benzylamino)methyl]phenol hydrochloride”.

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-[(Benzylamino)methyl]phenol hydrochloride” can be deduced from related compounds. For example, the study of new derivatives of 2,6-diisobornylphenol revealed that the antioxidant activity of phenol derivatives can vary depending on the substituents present and may relate to membrane stabilizing effects . This suggests that “2-[(Benzylamino)methyl]phenol hydrochloride” could also exhibit unique biological activities, which would be important for potential pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of o-Benzylamino Phenol : o-Benzylamino phenol is synthesized from o-amino phenylmethyl ether through N-alkylation reaction, with benzyl chlororine and 3-methyl pyridine as key reactants. This forms an intermediate which is further treated to produce o-benzylamino phenol (Cui, 2007).

Antioxidant Activity of Derivatives : Derivatives of 2,6-diisobornylphenol containing (phenylamino)methyl or (benzylamino)methyl moieties have been synthesized and evaluated for antioxidant activity using in vitro models. The activity depends on the test system and may relate to membrane stabilizing effects (Buravlev et al., 2021).

Applications in Material Science

Benzoxazine Synthesis : 2-(aminomethyl)phenol derivatives, including those with (benzylamino)methyl, are used in synthesizing benzoxazines. These derivatives are obtained through HCl hydrolysis of typical benzoxazines, demonstrating the versatility of this approach in material science (Cui et al., 2020).

Corrosion Inhibition in Metals : Amine derivative compounds, including 2-[(benzylamino)methyl]phenol, have been synthesized and shown to inhibit corrosion on mild steel in acidic environments. This is significant in industrial applications for protecting metals (Boughoues et al., 2020).

Biomedical Research

- Antiserotonin Activity : 1-Benzyl-2-methyl-5-hydroxytryptamine, a derivative of benzylamino phenol, demonstrates powerful antiserotonin action, which has implications in medical research and pharmaceutical applications (Shaw & Woolley, 1957).

Environmental Science

- Mercury Sensing : A red-emitting sensor for mercuric ion, based on a benzylamino derivative, demonstrates Hg(II)-specific fluorescence response in water. This indicates potential applications in environmental monitoring and analysis (Nolan & Lippard, 2007).

Eigenschaften

IUPAC Name |

2-[(benzylamino)methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12;/h1-9,15-16H,10-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBQZBKIXNAJCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383646 |

Source

|

| Record name | 2-[(benzylamino)methyl]phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Benzylamino)methyl]phenol hydrochloride | |

CAS RN |

73057-58-6 |

Source

|

| Record name | NSC13019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(benzylamino)methyl]phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

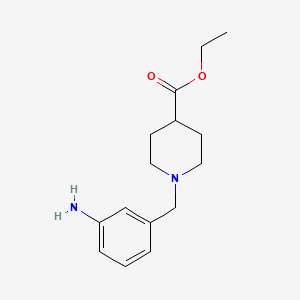

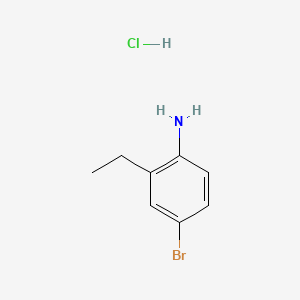

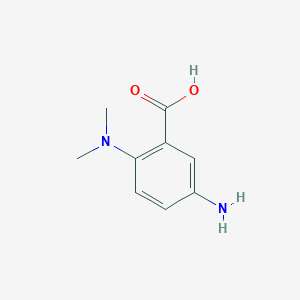

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)